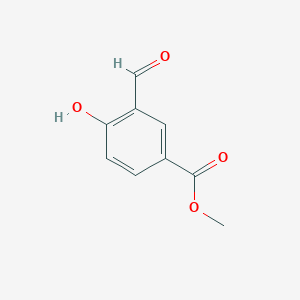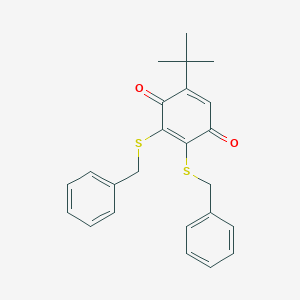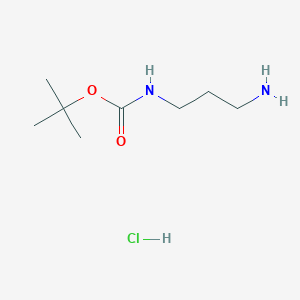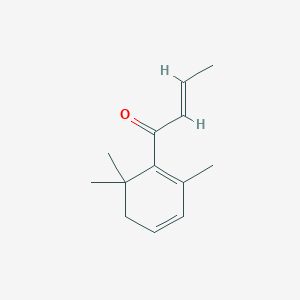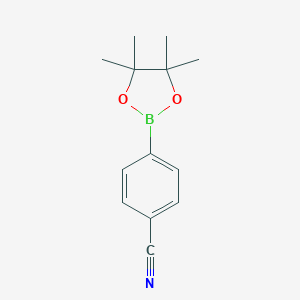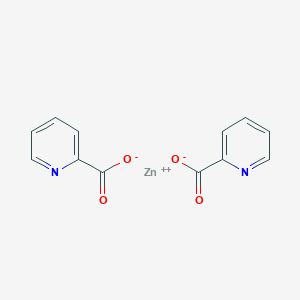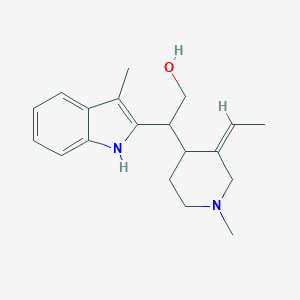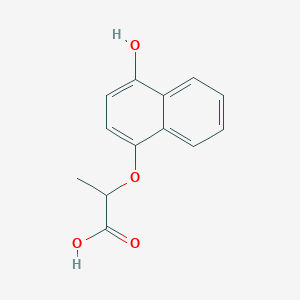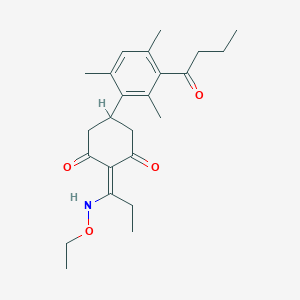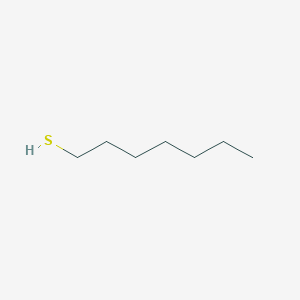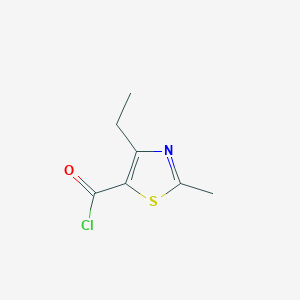
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Vue d'ensemble
Description
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that can be used as a building block for the synthesis of a variety of organic compounds.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride are not well studied. However, it is believed to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in lab experiments are its high reactivity and versatility. It can be used as a building block for the synthesis of a variety of organic compounds. However, its limitations include its high cost and the need for careful handling due to its reactive nature.
Orientations Futures
There are many future directions for the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the synthesis of new organic compounds using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride as a building block. Additionally, the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in the synthesis of fluorescent probes for biological and medical research is an area of active research.
Applications De Recherche Scientifique
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is widely used in scientific research as a building block for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of fluorescent probes, which are widely used in biological and medical research.
Propriétés
Numéro CAS |
126889-03-0 |
|---|---|
Nom du produit |
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
Formule moléculaire |
C7H8ClNOS |
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
4-ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-3-5-6(7(8)10)11-4(2)9-5/h3H2,1-2H3 |
Clé InChI |
BAJHYIMDPOUWDG-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C)C(=O)Cl |
SMILES canonique |
CCC1=C(SC(=N1)C)C(=O)Cl |
Synonymes |
5-Thiazolecarbonylchloride,4-ethyl-2-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

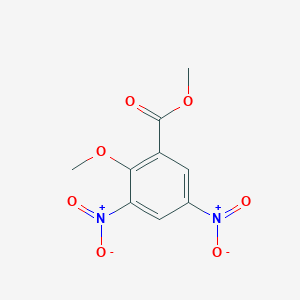
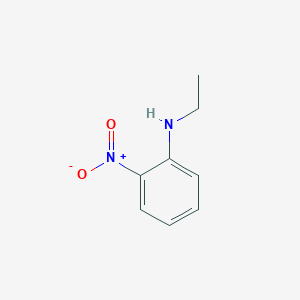
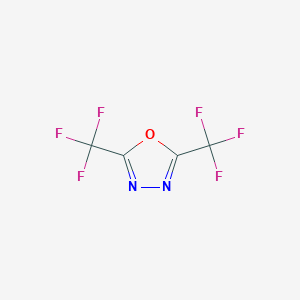
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
